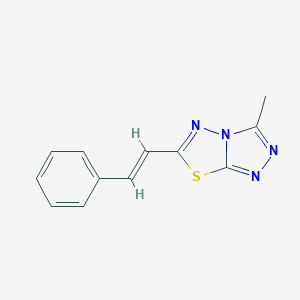
3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole (MPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins in the body. 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property makes 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole a potential candidate for the treatment of skin disorders such as hyperpigmentation.
Biochemical and Physiological Effects:
3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Advantages and Limitations for Lab Experiments
3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole is also stable under normal laboratory conditions and has a long shelf life. However, 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has some limitations for use in lab experiments. It is not water-soluble, which makes it difficult to administer in aqueous solutions. 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole also has a low bioavailability, which limits its effectiveness in vivo.
Future Directions
Further research is needed to fully understand the mechanism of action of 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method of 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole to improve its bioavailability and water solubility. Additionally, more studies are needed to determine the toxicity and safety profile of 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole in vivo. Overall, 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has shown promising results as a potential therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole involves the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with cinnamaldehyde in the presence of acetic acid. The reaction proceeds via a cyclization process to yield 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole as a yellow crystalline solid with a melting point of 180-182°C.
Scientific Research Applications
3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. 3-Methyl-6-(2-phenylvinyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
43029-39-6 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
3-methyl-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10N4S/c1-9-13-14-12-16(9)15-11(17-12)8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChI Key |
JKPVTJJPEOVAHM-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3 |
Other CAS RN |
43029-39-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)



![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)






![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

